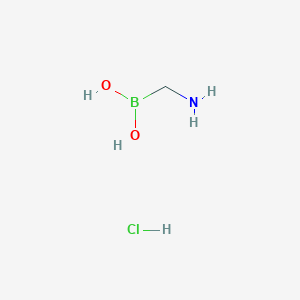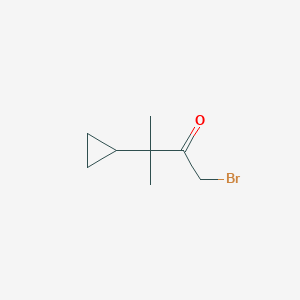
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound with the following structure:
C1CNC(C2=C1C=CC(=C2)F)C(=O)O
It belongs to the class of tetrahydroisoquinoline derivatives. Here’s a brief overview:Chemical Formula: CHFNO
Molecular Weight: 195.19 g/mol
IUPAC Name: this compound
Preparation Methods
This compound can be synthesized through various routes. One common method involves starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate . During the synthesis of ciprofloxacin hydrochloride (a fluorinated quinolone antibacterial drug), 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid serves as an intermediate .
Chemical Reactions Analysis
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
This compound finds applications in several fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Chemistry: Researchers explore its reactivity and use it as a synthetic intermediate.
Biology: Investigations into its biological activity and potential targets are ongoing.
Industry: Its applications extend to the pharmaceutical and chemical industries.
Mechanism of Action
The precise mechanism by which 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, the uniqueness of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid lies in its specific structure and reactivity.
For further information or inquiries, you can explore reliable chemical databases and research articles
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) |
InChI Key |
VWXBIIDBSDFGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


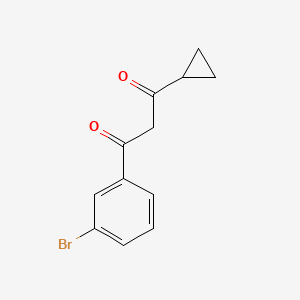




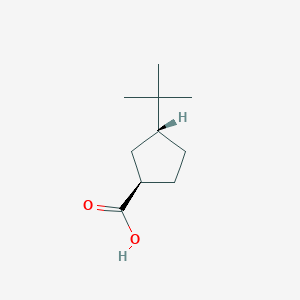
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
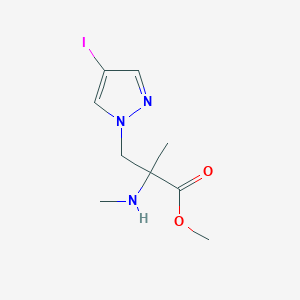
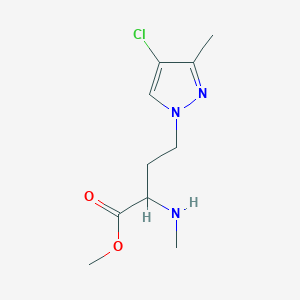

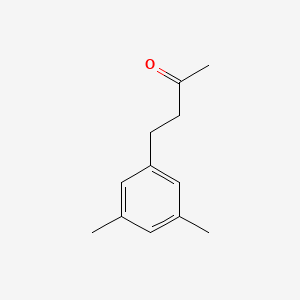
![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
